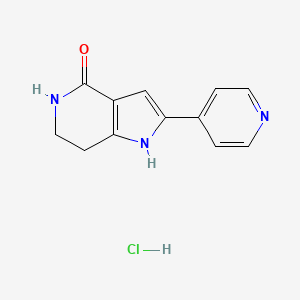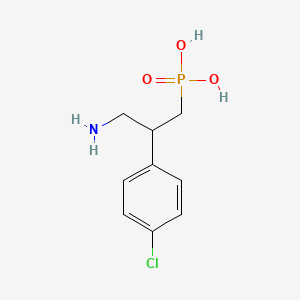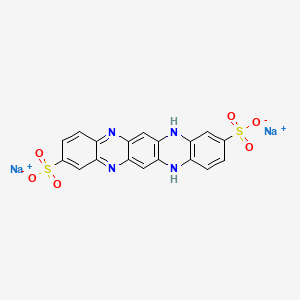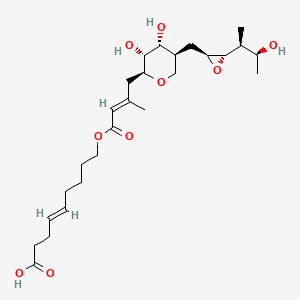
Pseudomonic acid D
Descripción general
Descripción
Pseudomonic acid D is a microbial inhibitor that potently inhibits mycoplasmas and bacterial pathogens . It can be produced by fermentation with Pseudomonas fluorescens . It is also a minor antibiotic produced by Pseudomonas fluorescens .
Synthesis Analysis
Pseudomonic acid D has been isolated and identified, and its preparation from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .Molecular Structure Analysis
The molecular formula of Pseudomonic acid D is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da .Chemical Reactions Analysis
The preparation of pseudomonic acid D from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .Physical And Chemical Properties Analysis
Pseudomonic acid D has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 16 freely rotating bonds .Aplicaciones Científicas De Investigación
Field: Medical Microbiology
- Application : Mupirocin is used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It’s used to control MRSA outbreaks, for infections of soft tissue or skin, and for nasal decolonization .
- Method of Application : Mupirocin is typically applied topically to the skin or nasal passages. It’s produced as a mixture of four pseudomonic acids (A, B, C, and D) by Pseudomonas fluorescens biosynthesis .
- Results : Due to its wide use without prescription, the microorganism’s resistance to Mupirocin increased from up to 81%, thus becoming imperative its control or improvement .
Field: Biotechnology
- Application : Mupirocin is produced as a mixture of four pseudomonic acids (A, B, C, and D) by Pseudomonas fluorescens biosynthesis . The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group .
- Method of Application : The order of the genes in the cluster does not match the order of biosynthetic steps . It has no separate loading or cognate domain; repeated acyl carrier protein in the modules and the presence of enoyl reductase domains in trans .
- Results : The production of Mupirocin has not been previously reviewed, but different strains of Pseudomonas, different culture medium and different conditions for the fermentation were analysed related to the antibiotics yield .
Here are two more applications of Mupirocin, which is a mixture of four pseudomonic acids (A, B, C, and D) produced by Pseudomonas fluorescens :
Field: Dermatology
- Application : Mupirocin is used as a topical treatment for bacterial skin infections such as impetigo or folliculitis . It may also be used to get rid of methicillin-resistant S. aureus (MRSA) when present in the nose without symptoms .
- Method of Application : Mupirocin is used as a cream or ointment applied to the skin .
- Results : Mupirocin is effective against superficial skin infections and is well-tolerated as there is negligible systemic absorption through intact skin or intranasal application .
Field: Infectious Diseases
- Application : Mupirocin is used to eliminate staphylococci from the nose . It is also used to treat minor superficial secondarily infected skin lesions .
- Method of Application : Mupirocin is applied topically to the skin or nasal passages .
- Results : Mupirocin is effective in eradicating Staphylococcus aureus nasal carriage, although relapse rates may be high .
Direcciones Futuras
The emergence of resistance to antibiotics like pseudomonic acid D has been increasing, particularly among methicillin-resistant Staphylococcus aureus (MRSA) isolates . This necessitates the development of new antibiotics . The recent analysis of the biosynthetic pathway for thiomarinols from marine bacteria opens up possibilities to modify pseudomonic acid D so as to overcome this resistance .
Propiedades
IUPAC Name |
(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJFSVDQPCELW-VCXQKUNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudomonic acid D | |
CAS RN |
85248-93-7 | |
| Record name | Pseudomonic acid D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



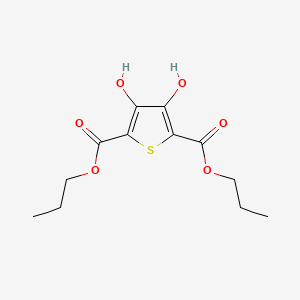
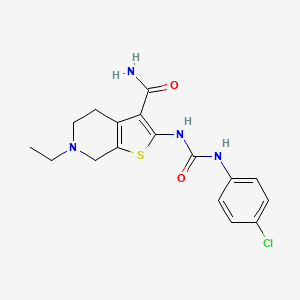
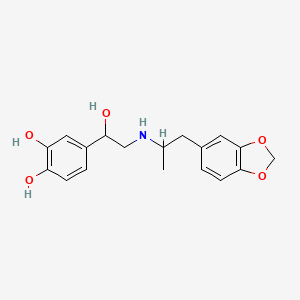
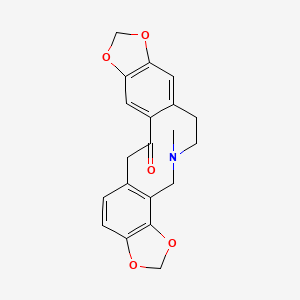
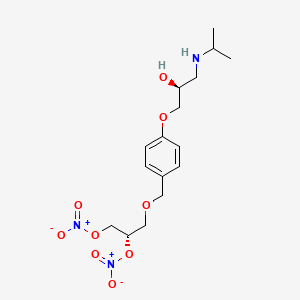
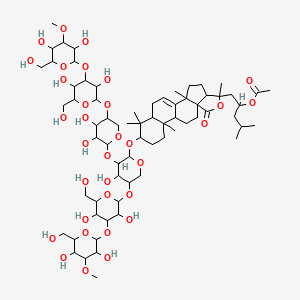
![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)
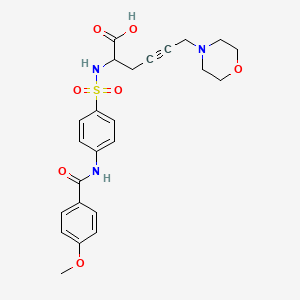
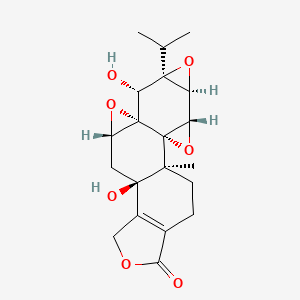
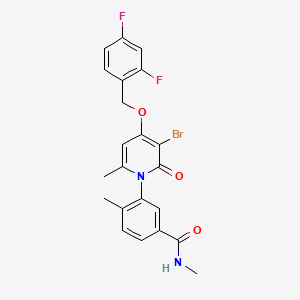
![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)
